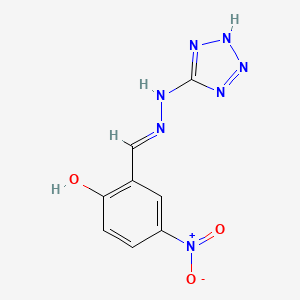![molecular formula C19H25N3OS2 B6093913 N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6093913.png)
N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMT-047 and is a potent inhibitor of the histone lysine demethylase KDM1A.
Mécanisme D'action
N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine acts as a potent inhibitor of KDM1A, which is a histone lysine demethylase. KDM1A plays a crucial role in the regulation of gene expression by removing methyl groups from histone proteins, which are involved in the packaging of DNA. By inhibiting the activity of KDM1A, this compound can alter the expression of various genes, leading to its potential applications in various fields of scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of amyloid beta plaques in the brain. Moreover, it has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine has several advantages for lab experiments. It is a potent inhibitor of KDM1A, which makes it a valuable tool for studying the role of KDM1A in various biological processes. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine. One direction is to further investigate its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. Another direction is to study its potential as a tool for epigenetic research, as it can alter the expression of various genes by inhibiting the activity of KDM1A. Moreover, it may be possible to optimize the structure of this compound to improve its potency and selectivity.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine involves several steps. The first step involves the reaction of 4-methyl-1,3-thiazole-2-carboxylic acid with thionyl chloride to form 4-methyl-1,3-thiazole-2-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with N-benzyl-N-methyl-3-piperidinamine to form this compound.
Applications De Recherche Scientifique
N-benzyl-N-methyl-1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinamine has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it inhibits the activity of KDM1A, which is involved in the development and progression of various types of cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases, as it has been shown to improve cognitive function in animal models of Alzheimer's disease. Moreover, it has been studied for its potential use in the treatment of inflammatory diseases, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-[3-[benzyl(methyl)amino]piperidin-1-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-15-13-24-19(20-15)25-14-18(23)22-10-6-9-17(12-22)21(2)11-16-7-4-3-5-8-16/h3-5,7-8,13,17H,6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPRLAZAEJOWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC(=O)N2CCCC(C2)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(2,6-difluorobenzyl)-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl]-4-(2-naphthyl)-1,2,4-oxadiazolidine-3,5-dione](/img/structure/B6093833.png)
![2-[4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6093839.png)
![N-(4-fluorophenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6093851.png)

![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[2-(4-pyridinyl)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6093857.png)

![7-benzylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6093873.png)
![3-[1-(2-bromobenzoyl)-4-piperidinyl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6093874.png)
![1-[4-(trifluoromethoxy)benzyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6093891.png)
![3-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B6093907.png)
![N,N-diethyl-N'-[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1,2-ethanediamine](/img/structure/B6093920.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6093921.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-4H-chromen-7-yl]oxy}acetyl)alaninate](/img/structure/B6093926.png)
![4-chloro-N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B6093930.png)
